molecular formula C14H20O2 B14057962 Methyl 5-(3-ethylphenyl)pentanoate

Methyl 5-(3-ethylphenyl)pentanoate

Katalognummer: B14057962
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: YEMMVMHVNXNQET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(3-ethylphenyl)pentanoate is an organic compound with the molecular formula C14H20O2. It is a methyl ester derivative of 5-(3-ethylphenyl)pentanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-(3-ethylphenyl)pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 5-(3-ethylphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automated systems can be employed to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(3-ethylphenyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(3-ethylphenyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 5-(3-ethylphenyl)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl pentanoate: A simpler ester with similar chemical properties but lacking the ethylphenyl group.

    Ethyl pentanoate: Another ester with similar structure but different alkyl group.

    Methyl benzoate: An aromatic ester with different functional groups.

Uniqueness

Methyl 5-(3-ethylphenyl)pentanoate is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, biological activity, and applications compared to simpler esters.

Eigenschaften

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

methyl 5-(3-ethylphenyl)pentanoate

InChI

InChI=1S/C14H20O2/c1-3-12-8-6-9-13(11-12)7-4-5-10-14(15)16-2/h6,8-9,11H,3-5,7,10H2,1-2H3

InChI-Schlüssel

YEMMVMHVNXNQET-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC=C1)CCCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.